molecular formula C16H17Cl2NO2S B2609989 N-(tert-butyl)-2,4-dichloro-N-phenylbenzenesulfonamide CAS No. 866154-14-5

N-(tert-butyl)-2,4-dichloro-N-phenylbenzenesulfonamide

Cat. No.: B2609989
CAS No.: 866154-14-5
M. Wt: 358.28
InChI Key: WJGPTGSZERYQJX-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2,4-dichloro-N-phenylbenzenesulfonamide is an organic compound that features a tert-butyl group, two chlorine atoms, and a phenyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-2,4-dichloro-N-phenylbenzenesulfonamide typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with tert-butylamine and aniline. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve high purity levels required for specific applications .

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-2,4-dichloro-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Sulfonic acids or sulfonates.

    Reduction Products: Amines or sulfides.

Scientific Research Applications

Chemistry

In chemistry, N-(tert-butyl)-2,4-dichloro-N-phenylbenzenesulfonamide is used as a reagent in organic synthesis. Its unique structure allows it to participate in various reactions, making it a valuable intermediate in the synthesis of more complex molecules .

Biology

In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its ability to form stable complexes with proteins makes it useful in biochemical assays and structural biology studies .

Medicine

Although not widely used in medicine, derivatives of this compound may have potential as therapeutic agents due to their ability to interact with biological targets.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2,4-dichloro-N-phenylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The tert-butyl and phenyl groups contribute to the compound’s overall stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-2,4-dichlorobenzenesulfonamide
  • N-phenyl-2,4-dichlorobenzenesulfonamide
  • N-(tert-butyl)-benzenesulfonamide

Uniqueness

N-(tert-butyl)-2,4-dichloro-N-phenylbenzenesulfonamide is unique due to the presence of both tert-butyl and phenyl groups, which enhance its stability and reactivity.

Properties

IUPAC Name

N-tert-butyl-2,4-dichloro-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO2S/c1-16(2,3)19(13-7-5-4-6-8-13)22(20,21)15-10-9-12(17)11-14(15)18/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGPTGSZERYQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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